
Ala-Ala-Phe p-nitroanilide
Übersicht
Beschreibung
Ala-Ala-Phe p-nitroanilide is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
Synthesis Analysis
The synthesis of this compound involves a condensation between Z-Ala-Ala-Phe-OH and p-nitroanilides of Leu, Phe, Val, Ala, and Arg, catalyzed by swine pepsin at pH 5 . This leads to the formation of corresponding benzyloxycarbonyl-tetrapeptide p-nitroanilides with yields of 70-90% .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular mass of 30kDa and a pI of 5.9 . It demonstrates high activity against the chymotrypsin-specific substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide .Chemical Reactions Analysis
This compound undergoes hydrolysis catalyzed by α-chymotrypsin in pH 7.4 PBS buffer containing 5% DMF (v/v) at room temperature . The enzymatic stability of dendritic peptides was peptide-PAMAM-PEG > peptide-PAMAM > free peptide > peptide-PEG-PAMAM .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H36N6O9 and a molecular weight of 624.64 g/mol . It is soluble in 0.1% trifluoroacetic acid in acetonitrile: water (3:1) at 1 mg/mL, clear, colorless .Wissenschaftliche Forschungsanwendungen
Enzyme Specificity Studies
Ala-Ala-Phe p-nitroanilide has been used extensively in research to study the specificity of various enzymes. For instance, it has been used to investigate the specificity of cathepsins H and B from human and bovine brain. The study found that cathepsins showed different activities for various p-nitroanilides of amino acids and peptides, including this compound (Azarian et al., 1987).
Fluorescence Studies
This compound has also been valuable in fluorescence studies, particularly for assessing enzyme activity. A study utilized p-nitroanilides of antranyloyltripeptides, including this compound, with fluorescent groups for enzymatic hydrolysis studies. This approach allowed the observation of a significant increase in fluorescence upon enzymatic hydrolysis, which is crucial for understanding enzyme kinetics (Filippova et al., 1988).
Study of Protein Folding
In another application, the cis/trans interconversion of a related compound, Glt-Ala-Ala-Pro-Phe-4-nitroanilide, was studied to understand the mechanisms of protein folding. This research provides insights into the enzymatic processes underlying protein folding and unfolding (Fischer et al., 1989).
Substrate Synthesis Studies
Furthermore, this compound has been instrumental in the synthesis of substrates. Research has focused on the thermolysin-catalyzed synthesis of p-nitroanilides of acylpeptides, contributing to a better understanding of enzyme-substrate interactions (Voiushina et al., 1987).
Wirkmechanismus
Target of Action
Ala-Ala-Phe p-nitroanilide is primarily targeted towards proteases, specifically subtilisin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes, including digestion, immune response, and cell signaling .
Mode of Action
The compound interacts with its target proteases through a process known as hydrolysis . In this reaction, the protease enzyme cleaves the peptide bond in the this compound molecule, resulting in the liberation of p-nitroaniline . This interaction is highly specific, indicating the compound’s selectivity towards certain proteases .
Biochemical Pathways
The hydrolysis of this compound by proteases is a part of larger biochemical pathways involving protein degradation and turnover . The liberated p-nitroaniline can be further metabolized or excreted from the body. The specific downstream effects of this process can vary depending on the type of protease involved and the physiological context .
Result of Action
The primary result of this compound’s action is the production of p-nitroaniline, a compound that can be easily detected due to its intense color . This makes this compound a useful tool for measuring the activity of specific proteases in biological samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s interaction with proteases . Additionally, the presence of other molecules, such as inhibitors or activators of proteases, can also affect the compound’s action .
Zukünftige Richtungen
Ala-Ala-Phe p-nitroanilide has been used as a model peptide in the study of PEGylated polyamidoamine (PAMAM) dendrimers as drug carriers . The ratio of PEG/peptide could be reduced for increasing peptide loading while maintaining the delivered peptides’ relatively high enzymatic stability . This opens a new avenue for the development of protein therapeutics by avoiding the need to compromise between stability and affinity .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMOVDNWWDGFU-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



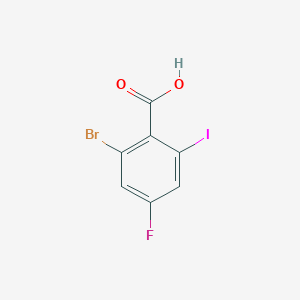
![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
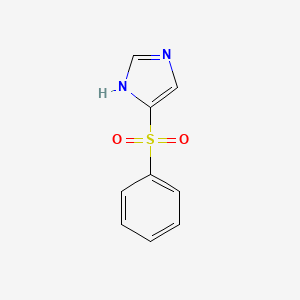
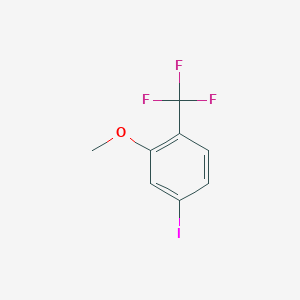
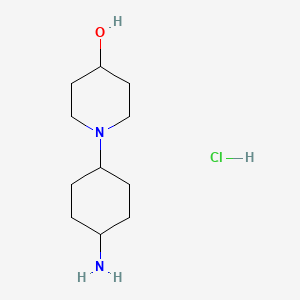
![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)
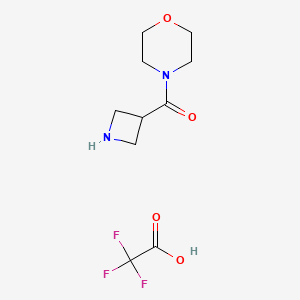

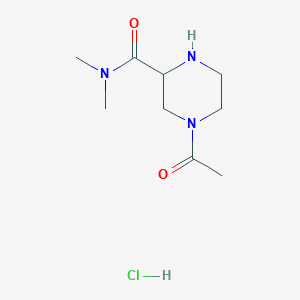
![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

